4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
Overview
Description
4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound with the molecular formula C6H5ClN4S It is characterized by a pyrazolo[1,5-a][1,3,5]triazine core structure, which is substituted with a chlorine atom at the 4-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with thiourea, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the triazine ring or other substituents.
Cyclization and Ring-Opening: The triazine ring can participate in cyclization reactions with other heterocyclic compounds or undergo ring-opening under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile, products may include 4-amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine or 4-thio-substituted derivatives.
Oxidation Products: Oxidation of the methylthio group yields sulfoxides or sulfones.
Reduction Products: Reduction may lead to partially or fully reduced triazine derivatives.
Scientific Research Applications
4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio substituents contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine: Similar compounds include other pyrazolo[1,5-a][1,3,5]triazine derivatives with different substituents, such as 4-chloro-2-(ethylthio)pyrazolo[1,5-a][1,3,5]triazine or 4-chloro-2-(phenylthio)pyrazolo[1,5-a][1,3,5]triazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methylthio groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-9-4-2-3-8-11(4)5(7)10-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYLKPBYWPEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=NN2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512876 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-19-9 | |
Record name | 4-Chloro-2-(methylthio)pyrazolo[1,5-a]-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54346-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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